molecular formula C22H28ClNO3 B4311641 4-[(1-adamantylmethyl)amino]-3-(4-chlorobenzyl)-4-oxobutanoic acid

4-[(1-adamantylmethyl)amino]-3-(4-chlorobenzyl)-4-oxobutanoic acid

Cat. No.: B4311641
M. Wt: 389.9 g/mol
InChI Key: CPLPWAMYMQTFPV-UHFFFAOYSA-N
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Description

4-[(1-adamantylmethyl)amino]-3-(4-chlorobenzyl)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of an adamantyl group, a chlorobenzyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-adamantylmethyl)amino]-3-(4-chlorobenzyl)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is the selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1-adamantylmethyl)amino]-3-(4-chlorobenzyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Selective reduction can yield hydroxy derivatives.

    Substitution: The adamantyl and chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-[(1-adamantylmethyl)amino]-3-(4-chlorobenzyl)-4-oxobutanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(1-adamantylmethyl)amino]-3-(4-chlorobenzyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and binding affinity to target proteins, while the chlorobenzyl group can modulate its biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1-adamantyl)ethyl]-3-hydroxybutyric acid
  • 2-(3-homoadamantyl)-3-hydroxybutyric acid
  • 2-(1-homoadamantyl)-3-hydroxybutyric acid

Uniqueness

4-[(1-adamantylmethyl)amino]-3-(4-chlorobenzyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both adamantyl and chlorobenzyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(1-adamantylmethylamino)-3-[(4-chlorophenyl)methyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO3/c23-19-3-1-14(2-4-19)8-18(9-20(25)26)21(27)24-13-22-10-15-5-16(11-22)7-17(6-15)12-22/h1-4,15-18H,5-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLPWAMYMQTFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C(CC4=CC=C(C=C4)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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